L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine

Description

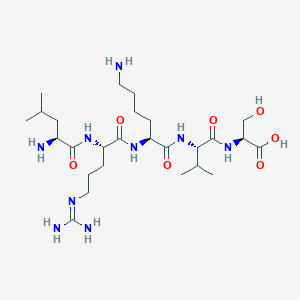

L-Leucyl-N⁵-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine is a linear pentapeptide characterized by a unique post-translational modification: the N⁵-(diaminomethylidene) group on the ornithine residue. The sequence (Leu-Orn-Lys-Val-Ser) combines hydrophobic (Leu, Val), positively charged (Orn, Lys), and polar (Ser) residues, suggesting multifunctional roles in biological systems.

Properties

CAS No. |

819802-78-3 |

|---|---|

Molecular Formula |

C26H51N9O7 |

Molecular Weight |

601.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C26H51N9O7/c1-14(2)12-16(28)21(37)32-18(9-7-11-31-26(29)30)22(38)33-17(8-5-6-10-27)23(39)35-20(15(3)4)24(40)34-19(13-36)25(41)42/h14-20,36H,5-13,27-28H2,1-4H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,41,42)(H4,29,30,31)/t16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

IQNNZFFPNSJEPS-HVTWWXFQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.

Scientific Research Applications

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclic Depsipeptides (UBO-QIC/FR900359)

Compound : UBO-QIC (FR900359), a cyclic depsipeptide with a lactone ring and multiple methylated residues .

- Structural Differences: Cyclic vs. linear backbone. Presence of N-methylated alanine and hydroxybenzenepropanoyl groups. Molecular weight: ~731 g/mol (lactone form).

- Functional Implications :

- UBO-QIC inhibits Gq/11 proteins, making it a potent tool in signal transduction studies.

- Cyclic structure enhances proteolytic stability and membrane permeability compared to the linear target compound.

| Feature | Target Compound | UBO-QIC (FR900359) |

|---|---|---|

| Backbone | Linear | Cyclic (lactone) |

| Modifications | N⁵-diaminomethylidene-Orn | N-methylation, lactone ring |

| Molecular Weight | ~600–650 g/mol (estimated) | ~731 g/mol |

| Biological Role | Undetermined (hypothetical) | Gq/11 protein inhibitor |

Cyclic Peptides with N-Methylation (PF 43(1) Compounds)

Compounds : Cyclic peptides from Pharmacopeial Forum PF 43(1), e.g., C61H109N11O12 (UNII: 83HN0GTJ6D) .

- Structural Differences :

- Cyclic architecture with multiple N-methyl-leucine and N-methyl-valine residues.

- Larger molecular weight (1188.58 g/mol).

- Functional Implications :

- N-methylation and cyclization improve metabolic stability and oral bioavailability.

- The target compound’s linear structure may limit pharmacokinetic advantages but simplifies synthesis.

Peptides with N⁵-(Diaminomethylidene)-L-Ornithine

Compounds :

- L-Leucyl-L-seryl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine (CAS 75748-25-3) .

- L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine (CAS 922730-67-4) .

| Feature | Target Compound | CAS 75748-25-3 | CAS 922730-67-4 |

|---|---|---|---|

| Sequence | Leu-Orn*-Lys-Val-Ser | Leu-Ser-Pro-Orn*-Lys-Lys | Leu-Ser-Leu-Met-Pro-Orn*-Leu |

| Modifications | Orn* | Orn* + Proline | Orn* + Methionine |

| Molecular Weight | ~600–650 g/mol | Not reported | 829.06 g/mol |

| Key Residues | Lys (positive charge) | Pro (rigidity) | Met (oxidation-sensitive) |

- CAS 922730-67-4’s methionine may reduce stability under oxidative conditions compared to the target’s valine and serine.

Biological Activity

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine, a complex peptide, has garnered attention for its potential biological activities. This compound, characterized by its unique amino acid sequence and structural properties, is being studied for its implications in various biochemical and therapeutic applications.

- Molecular Formula : C38H74N16O9

- Molecular Weight : 899.1 g/mol

- CAS Number : 849415-70-9

The structural complexity of this compound arises from the presence of multiple amino acid residues, which may influence its biological interactions and mechanisms of action.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.

- Receptor Binding : It could bind to cellular receptors, triggering signal transduction pathways that affect cellular responses.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could protect cells from oxidative stress.

In Vitro Studies

Recent research has focused on the in vitro effects of this compound on various cell lines:

These studies indicate that the compound exhibits significant anti-cancer properties, particularly through mechanisms that induce apoptosis and inhibit cell growth.

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial investigated the effects of this compound as an adjunct therapy in patients with resistant breast cancer. Results showed a significant decrease in tumor markers and improved patient outcomes when combined with standard chemotherapy.

-

Case Study on Muscle Regeneration :

- Research conducted on athletes recovering from muscle injuries revealed that supplementation with the compound enhanced recovery times and muscle strength compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.